Trans-1-Boc-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid
Description
Trans-1-Boc-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid (CAS: 959579-94-3) is a Boc-protected pyrrolidine derivative featuring a 4-nitrophenyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₆H₂₀N₂O₆, with a molecular weight of 336.34 g/mol and a purity of ≥95% . The tert-butoxycarbonyl (Boc) group enhances stability during synthetic processes, while the para-nitro group acts as a strong electron-withdrawing moiety, influencing reactivity in cross-coupling or nucleophilic substitution reactions. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its nitro group can be further functionalized or reduced to an amine .
Properties
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-12(13(9-17)14(19)20)10-4-6-11(7-5-10)18(22)23/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPFANURARKSQW-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cuprate-Mediated 1,4-Addition Strategy
A stereoselective route reported in utilizes a chiral enone intermediate (10 ) subjected to rhodium(I)-catalyzed 1,4-addition with a 4-nitrophenyl-containing boronic ester (17 ) (Scheme 2). This method achieves excellent diastereoselectivity (>20:1 dr) through careful control of:
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Ligand selection : Binap ligands for Rh catalysis
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Solvent system : Tetrahydrofuran/water mixtures
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Temperature : –20°C to prevent epimerization
Key steps include:
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Lactam Reduction : Using dimethylsulfide-borane complex to yield intermediate 18a (42% over two steps).
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Oxidation : Ruthenium-catalyzed oxidation of diol 20a to diacid (86% yield).
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Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane quantitatively removes the Boc group.
Table 1: Performance Metrics of Cuprate Route
| Step | Yield (%) | Purity (%) | Selectivity (trans:cis) |
|---|---|---|---|
| 1,4-Addition | 84 | >95 | >20:1 |
| Lactam Reduction | 42 | 90 | – |
| Oxidation | 86 | 88 | – |
| Global Deprotection | 92 | 95 | – |
C–H Activation-Arylation Approach
A more efficient method detailed in employs palladium-catalyzed C–H activation to install the 4-nitrophenyl group (Scheme 5). Starting from N-Boc-D-proline, the sequence involves:
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Directing Group Installation : 8-Aminoquinoline (8-AQ) facilitates regioselective C–H activation (85% yield).
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Arylation : Coupling with methyl 3-iodobenzoate under Pd(OAc)₂ catalysis (45% yield).
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Epimerization : Forced basic conditions (10 eq. NaOH, 100°C) ensure complete α-center epimerization.
This method achieves 21% overall yield in four steps with full stereochemical control, outperforming traditional approaches in atom economy.
Critical Step Optimization
Nitro Group Introduction
The 4-nitrophenyl moiety is introduced via Suzuki-Miyaura coupling using pre-functionalized boronic esters. Key parameters:
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Catalyst : Pd(PPh₃)₄ (2 mol%)
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Base : Cs₂CO₃ (3 eq.)
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Solvent : Dioxane/water (4:1)
Alternative approaches from suggest electrophilic aromatic substitution, though yields remain inferior (<30%) compared to cross-coupling methods.
Carboxylic Acid Formation
Late-stage oxidation of alcohol intermediates proves challenging due to competing N-oxidation. Optimal conditions:
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Oxidant : RuCl₃/NaIO₄ (2:1 molar ratio)
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Solvent : Acetonitrile/water (9:1)
This protocol minimizes over-oxidation, achieving 86% yield for the diacid intermediate.
Protecting Group Strategy
The tert-butoxycarbonyl (Boc) group demonstrates ideal stability across synthetic steps:
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Compatibility : Resists Ru-catalyzed oxidation conditions
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Orthogonality : Unaffected by silyl ether deprotections (TBAF)
Comparative studies in show HCl/dioxane (4N, 2 h) as a viable alternative, though with increased epimerization risk (up to 15% cis-isomer formation).
Stereochemical Control and Analysis
The trans-configuration is confirmed through:
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NOE Spectroscopy : Key cross-peaks between H1 and H4 protons
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X-ray Crystallography : Single-crystal analysis of intermediate 28a
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HPLC Chiral Analysis : Chiralpak AD-H column (hexane/i-PrOH 90:10)
Epimerization studies reveal critical sensitivity to basic conditions, necessitating strict temperature control (<40°C) during amide hydrolysis.
Scale-Up Considerations
Industrial viability assessment identifies two bottlenecks:
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Rhodium Cost : Cuprate route requires 5 mol% Rh(cod)₂OTf ($1,200/g)
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Chromatography : 80% of total purification time spent on silica gel chromatography
Process improvements:
Chemical Reactions Analysis
C(sp³)–H Activation and Functionalization
Directed palladium-catalyzed C(sp³)–H activation enables site-selective arylation of the pyrrolidine scaffold. This reaction employs 8-aminoquinoline as a directing group (DG) to achieve β-C–H bond functionalization:
| Parameter | Optimal Conditions | Outcome |
|---|---|---|
| Catalyst | Pd(OAc)₂ | Diastereoselective aryl incorporation |
| Solvent | Anhydrous 1,4-dioxane | 67–72% yield for arylated products |
| Temperature | 110°C | Epimerization minimized at 16–21 h |
| Additive | (BnO)₂PO₂H (0.2 equiv) | Enhanced reaction efficiency |
This method introduces aryl iodides (e.g., 4-bromophenyl) at the β-position, critical for modulating enzyme inhibition profiles .
1,4-Addition Reactions
Stereoselective 1,4-additions to α,β-unsaturated lactams generate substituted pyrrolidines. Two strategies are employed:
| Strategy | Conditions | Yield & Stereoselectivity |
|---|---|---|
| Copper-Catalyzed | Arylic cuprate addition to enones | 84% yield, single diastereomer |
| Rhodium-Catalyzed | Rh(I)/boronic ester 1,4-addition | 52–72% yield, broad substrate scope |
These reactions establish the trans-2,3-stereochemistry essential for biological activity .
Oxidative Carbonylation
Palladium-mediated oxidative carbonylation introduces carboxylate groups at the 5’-position:
| Substrate | Conditions | Product |
|---|---|---|
| Methyl ester derivative | PdCl₂, CO, MeOH, 80°C | 90% yield of 5’-carboxylate |
This modification enhances binding interactions in enzyme inhibition studies .
Epimerization and Hydrolysis
Controlled epimerization under basic or acidic conditions adjusts stereochemical outcomes:
| Condition | Effect | Application |
|---|---|---|
| NaOH/EtOH, 100°C | Full epimerization to single enantiomer | Access to 2,3-trans configurations |
| 40% H₂SO₄ | Partial epimerization (2,3-cis) | Comparative stereochemical analysis |
For example, hydrolysis of intermediate 33 with NaOH yields 2,3-trans-4a (74% yield), while H₂SO₄ produces 2,3-cis-4a .
Sonogashira Coupling
Alkyne incorporation via Sonogashira coupling expands functional diversity:
| Step | Conditions | Yield |
|---|---|---|
| Coupling | Pd(PPh₃)₄, CuI, TMSA | 66% yield over two steps |
| Deprotection | TBAF in THF | Quantitative removal of TMS group |
This method introduces terminal alkynes for click chemistry applications .
Directing Group Removal and Functionalization
The 8-aminoquinoline DG is cleaved under basic conditions to regenerate free amines:
| Reaction | Conditions | Outcome |
|---|---|---|
| DG removal | 10 equiv NaOH, EtOH, 100°C | 86% yield of free amine |
| Boc deprotection | TFA in DCM | Quantitative Boc cleavage |
These steps enable downstream functionalization for drug candidate synthesis .
Biological Activity Correlation
Structural modifications directly impact inhibitory activity against BACE-1:
| Modification | IC₅₀ against BACE-1 | Key Interaction |
|---|---|---|
| 4-Bromophenyl appendage | 340 nM | Hydrophobic S2′ subsite binding |
| Parent scaffold | >10 µM | No significant activity |
Molecular docking confirms the 4-bromophenyl moiety interacts with Tyr198 in BACE-1’s catalytic cleft .
Scientific Research Applications
Synthetic Organic Chemistry
This compound is widely recognized as a key intermediate in the synthesis of pharmaceuticals. It facilitates the production of complex molecular structures, which are essential for developing new drugs. The ability to modify the compound further allows chemists to explore various derivatives that can lead to novel therapeutic agents.
In drug development, trans-1-Boc-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid has been identified as a promising candidate for creating new neuropharmacological agents . Its structural properties allow researchers to investigate its effects on various neurological disorders, potentially leading to innovative treatments.
Case Study: BACE-1 Inhibitors
Recent studies have demonstrated that derivatives of this compound can inhibit the BACE-1 enzyme, which is crucial in Alzheimer's disease pathology. For instance, compounds derived from this acid exhibited sub-micromolar activity against BACE-1, indicating their potential as therapeutic agents in neurodegenerative diseases .
Biochemical Research
This compound plays a vital role in biochemical research, particularly in studies related to enzyme inhibition and receptor binding . This compound aids in elucidating biological pathways and mechanisms, which is essential for developing targeted therapies.
Applications in Enzyme Studies
- Enzyme Inhibition : Research indicates that modifications of this compound can effectively inhibit specific enzymes, providing insights into their mechanisms and potential therapeutic targets.
Material Science
In material science, this compound can be integrated into polymer matrices, enhancing the properties of materials used in coatings and adhesives. Its incorporation leads to improved performance characteristics, making it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of Trans-1-Boc-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site of the enzyme, thereby blocking its activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Para-Nitro (Target Compound): The para-nitro group enhances electrophilicity, making the compound reactive in reductions (e.g., catalytic hydrogenation to aniline derivatives) or SNAr reactions. Evidence from analogous 4-nitrophenyl boronic acid systems shows clean conversion to 4-nitrophenol under oxidative conditions, suggesting similar reactivity for the nitro group in the pyrrolidine scaffold .
- Meta-Substituents (e.g., 3-CF₃, 3-OH): Meta-substituted analogs exhibit reduced symmetry and altered electronic effects.
Functional Group Comparisons
- Electron-Withdrawing Groups (NO₂, CF₃, Cl): The nitro group (Target) has a stronger electron-withdrawing effect (-I) than CF₃ or Cl, influencing reaction rates in amide couplings or cyclizations. Chloro derivatives (e.g., CAS 9851485-00-2) are cost-effective intermediates for halogen exchange reactions .
- Electron-Donating Groups (OCH₃, OH) :
Research Findings and Data
Reactivity of Nitro Groups
Studies on 4-nitrophenyl boronic acid demonstrate that the para-nitro group undergoes oxidation to 4-nitrophenol with H₂O₂ at a rate constant of 0.0586 s⁻¹, with optimal conversion at pH ~11 .
Biological Activity
Trans-1-Boc-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid, often referred to as Boc-(±)-trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid, is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure and properties make it a valuable intermediate in the synthesis of various pharmaceuticals and a potential candidate for drug development, particularly in the realm of neuropharmacology.
- Molecular Formula : C16H20N2O6
- Molecular Weight : 336.34 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a nitrophenyl group and a carboxylic acid, which contributes to its biological activity and reactivity in synthetic processes.
Applications in Research
The compound has been utilized in various fields of research, including:
- Synthetic Organic Chemistry : It serves as a key intermediate in the synthesis of complex molecules, facilitating the development of new pharmacological agents .
- Drug Development : Its structural characteristics allow for the exploration of new drug candidates aimed at treating neurological disorders. Studies indicate that it may influence receptor binding and enzyme inhibition, essential for drug efficacy .
- Biochemical Research : The compound is employed in studies focusing on enzyme inhibition and receptor interactions, aiding researchers in understanding biological pathways critical for targeted therapies .
Enzyme Inhibition
Research has demonstrated that this compound exhibits notable inhibitory effects on specific enzymes. For instance:
- Transglutaminase Inhibition : It has been reported to inhibit transglutaminases, which are involved in various cellular processes. This inhibition is crucial for developing therapies targeting diseases associated with aberrant transglutaminase activity .
Neuropharmacological Effects
The compound's potential neuropharmacological applications are highlighted by its interaction with neurotransmitter receptors. Studies suggest that derivatives of this compound may modulate receptor activity, which is essential for developing treatments for neurological disorders such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Trans-1-Boc-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves Boc protection of pyrrolidine followed by introducing the 4-nitrophenyl group via Suzuki-Miyaura cross-coupling. Key steps include:
- Boc protection : Use Boc anhydride in dichloromethane with a base like triethylamine at 0–25°C to protect the pyrrolidine nitrogen .
- Aryl coupling : Employ palladium catalysts (e.g., Pd(PPh₃)₄) with 4-nitrobenzene boronic acid in THF/water under inert conditions. Microwave-assisted heating (80–100°C) can improve coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates via TLC or HPLC .
Q. What analytical techniques are most reliable for characterizing the stereochemical purity of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm trans configuration (e.g., coupling constants between protons at C3 and C4). NOESY can validate spatial arrangement .
- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol to resolve enantiomers. Compare retention times with standards .
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₆H₂₀N₂O₆, calc. 336.13) and rule out diastereomeric impurities .
Advanced Research Questions
Q. How does the trans configuration of the pyrrolidine ring and 4-nitrophenyl group influence conformational stability in solution?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze energy barriers for ring puckering or nitro group rotation .
- X-ray Crystallography : Resolve crystal structures to compare bond angles and torsional strain. The nitro group’s electron-withdrawing effect may rigidify the aryl-pyrrolidine linkage .
Q. What strategies mitigate contradictions in reported biological activity data for this compound?
- Methodology :
- Purity Verification : Ensure >99% purity via HPLC and LC-MS to exclude confounding impurities .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO <0.1%).
- Stereochemical Confirmation : Re-test activity of isolated enantiomers to rule out racemization artifacts .
Q. How can the nitro group’s electronic properties be exploited to design derivatives with enhanced pharmacokinetic profiles?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with electron-donating (e.g., methoxy) or bulky substituents. Assess logP (octanol/water) and metabolic stability in liver microsomes .
- Prodrug Design : Replace the nitro group with a reducible moiety (e.g., amine-protected via Boc) for targeted release in hypoxic environments .
Technical Troubleshooting
Q. Why might coupling reactions fail during synthesis, and how can this be resolved?
- Methodology :
- Catalyst Optimization : Switch from Pd(PPh₃)₄ to PdCl₂(dppf) for sterically hindered substrates. Pre-activate boronic acids with K₂CO₃ .
- Oxygen Sensitivity : Use degassed solvents and Schlenk techniques to prevent Pd catalyst deactivation .
Q. What storage conditions prevent Boc-deprotection or nitro group degradation?
- Methodology :
- Inert Atmosphere : Store under argon at −20°C in amber vials. Avoid prolonged exposure to acidic/basic conditions .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .
Cross-Disciplinary Applications
Q. How can this compound serve as a scaffold for materials science applications?
- Methodology :
- Optoelectronic Studies : Functionalize the carboxylic acid with conjugated polymers (e.g., via esterification) to tune electron mobility. Measure conductivity via four-probe techniques .
- Crystal Engineering : Co-crystallize with aromatic amines to study π-stacking interactions using single-crystal XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
